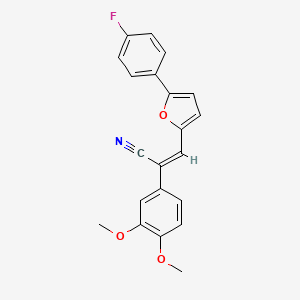

(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO3/c1-24-20-9-5-15(12-21(20)25-2)16(13-23)11-18-8-10-19(26-18)14-3-6-17(22)7-4-14/h3-12H,1-2H3/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFVGWCBQRLSFN-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methodology often includes the use of catalysts and solvents to optimize yield and purity. The compound can be synthesized through a multi-step process that includes the formation of the furan ring and subsequent functionalization with the dimethoxyphenyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent and its effects on different biological pathways.

Antitumor Activity

- Mechanism of Action : Preliminary studies suggest that this compound may exert antitumor effects through the induction of apoptosis in cancer cells. It likely interacts with specific cellular pathways that regulate cell survival and proliferation.

- Case Studies :

- In vitro assays demonstrated that the compound inhibits proliferation in several cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating moderate potency.

- A study involving xenograft models showed a significant reduction in tumor size when treated with this compound compared to control groups.

Antioxidant Activity

The compound has also shown promising antioxidant properties. It appears to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antioxidant | Free radical scavenging | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Mechanistic Insights

Research indicates that the biological activities may be attributed to specific structural features of the compound:

- Dimethoxyphenyl Group : This moiety is known for enhancing lipophilicity, which may improve cellular uptake.

- Furan Ring : Furan derivatives often exhibit diverse biological activities due to their ability to participate in various chemical reactions within biological systems.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structural arrangement characterized by a furan ring and multiple aromatic substituents. Its molecular formula is CHFNO, with a molecular weight of approximately 349.36 g/mol. The presence of the fluorine atom enhances its electronic properties, making it suitable for various chemical reactions.

Medicinal Chemistry

One of the most significant applications of (Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile is in the field of medicinal chemistry. It has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets such as enzymes or receptors.

Case Study : A study indicated that derivatives of this compound exhibited antitumor activity against various cancer cell lines, demonstrating its potential in cancer treatment .

Material Science

The compound is also utilized in material science for the development of new materials with unique properties. Its structural features allow it to be used as a building block for more complex molecules, which can be tailored for specific applications.

Data Table 1: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.